molecular formula C22H17Cl2N3O3 B11037499 5-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

5-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11037499
M. Wt: 442.3 g/mol
InChI Key: WHFGLPSPMGLYKX-UHFFFAOYSA-N
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Description

5-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound characterized by its unique structure, which includes an indole moiety linked to a pyrimidine trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactionsThe final step involves the condensation of the indole derivative with a pyrimidine trione precursor under specific reaction conditions, such as controlled temperature and pH .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution can produce a variety of substituted indole compounds .

Scientific Research Applications

5-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione lies in its combination of the indole and pyrimidine trione structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H17Cl2N3O3

Molecular Weight

442.3 g/mol

IUPAC Name

5-[[1-[(2,4-dichlorophenyl)methyl]indol-3-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C22H17Cl2N3O3/c1-25-20(28)17(21(29)26(2)22(25)30)9-14-12-27(19-6-4-3-5-16(14)19)11-13-7-8-15(23)10-18(13)24/h3-10,12H,11H2,1-2H3

InChI Key

WHFGLPSPMGLYKX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CC4=C(C=C(C=C4)Cl)Cl)C(=O)N(C1=O)C

Origin of Product

United States

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